molecular formula C13H18BrFN2OSi B13127910 4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13127910
M. Wt: 345.28 g/mol
InChI Key: RRGXOJZAHAIVPZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, including halogenation, fluorination, and silylation reactionsThe final step involves the silylation of the compound using trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    3-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, affecting its substitution reactions.

    4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, influencing its electronic properties.

Uniqueness

The presence of both bromine and fluorine atoms, along with the trimethylsilyl group, makes 4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine unique.

Properties

Molecular Formula

C13H18BrFN2OSi

Molecular Weight

345.28 g/mol

IUPAC Name

2-[(4-bromo-3-fluoropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18BrFN2OSi/c1-19(2,3)7-6-18-9-17-8-11(15)12-10(14)4-5-16-13(12)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

RRGXOJZAHAIVPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C(C=CN=C21)Br)F

Origin of Product

United States

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